3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14539312
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O5 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29) |
| Standard InChI Key | ZJKSWCKAUPRSCX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at multiple positions (Figure 1):
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Position 2: A methyl group enhances steric bulk and influences conformational stability.
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Position 3: A 3,4-dimethoxyphenyl moiety introduces electron-rich aromaticity, potentially facilitating π-π interactions in biological targets.
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Position 4: A carboxamide group linked to a 3-methoxyphenylamine side chain provides hydrogen-bonding capacity and solubility modulation .
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇N₂O₅ |
| Molecular Weight | 467.52 g/mol |
| logP | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 85.2 Ų |
These metrics suggest moderate lipophilicity and blood-brain barrier permeability, aligning with CNS-targeted drug candidates .
Synthesis and Optimization
Retrosynthetic Analysis
The compound is synthesized via a Bruckner-inspired pathway (Chart 1), leveraging propenylbenzene intermediates :
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Propenylanisole Formation: Allylphenol derivatives (e.g., 3,4-dimethoxyallylbenzene) undergo base-catalyzed isomerization to propenylanisoles at 170–175°C .
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Pseudonitrosite Addition: Reaction with nitrogen trioxide yields nitroso adducts, though yields remain inconsistent at scale .
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Reductive Cyclization: Catalytic hydrogenation of nitro intermediates followed by phosphorus oxychloride-mediated cyclization generates the tetrahydroisoquinoline core .
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Carboxamide Coupling: Final step involves activating the carboxylic acid (e.g., via HATU) and coupling with 3-methoxyphenylamine .
Process Challenges
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Low Pseudonitrosite Yields: Batch-wise addition of NO₃ improves reproducibility but complicates scalability .
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Racemization: The 3-methyl group’s stereochemical integrity is compromised during cyclization, necessitating chiral resolution .
Comparative Analysis
Structural Analogues
The target compound uniquely combines dual methoxy groups and methyl-carboxamide substitution, potentially optimizing both solubility and target engagement .
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